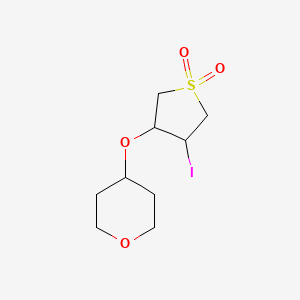
3-Iodo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione is a chemical compound known for its unique structure and properties It contains an iodine atom, an oxane ring, and a thiolane ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by using a tetrahydropyran derivative.
Introduction of the Iodine Atom: The iodine atom is introduced through an iodination reaction, often using iodine or an iodine-containing reagent.
Formation of the Thiolane Ring: The thiolane ring is formed by cyclization of a suitable dithiol or by using a thiolane derivative.
Oxidation to Sulfone: The thiolane ring is oxidized to a sulfone using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a thiolane.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium iodide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiolanes.
Substitution: Various substituted thiolanes depending on the nucleophile used.
Scientific Research Applications
3-Iodo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and sulfone group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-4-(oxan-4-yloxy)benzoic acid
- 3-Iodo-4-(oxan-4-ylmethoxy)benzoic acid
Uniqueness
3-Iodo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione is unique due to its combination of an iodine atom, oxane ring, and thiolane ring with a sulfone group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C9H15IO4S |
|---|---|
Molecular Weight |
346.18 g/mol |
IUPAC Name |
3-iodo-4-(oxan-4-yloxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C9H15IO4S/c10-8-5-15(11,12)6-9(8)14-7-1-3-13-4-2-7/h7-9H,1-6H2 |
InChI Key |
CLKODEGEAOLYAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2CS(=O)(=O)CC2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13063648.png)
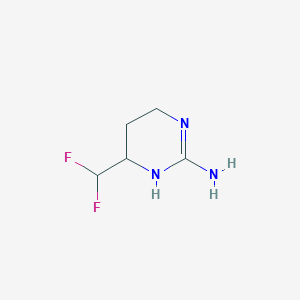

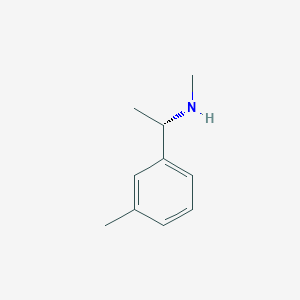

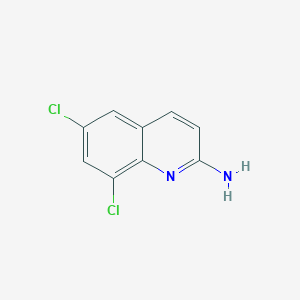
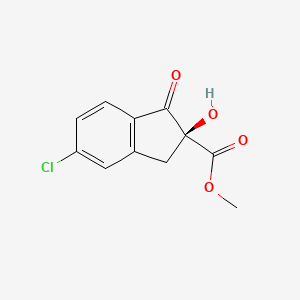
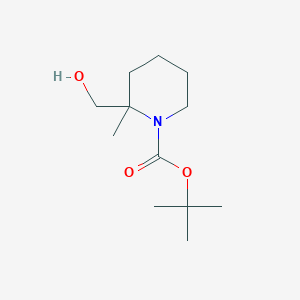
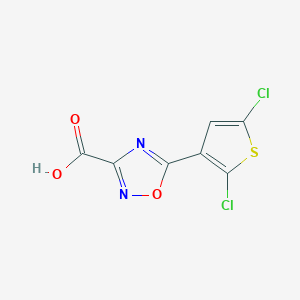
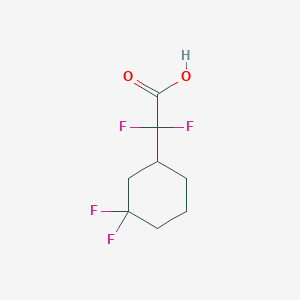


![4-(2-Methoxyphenyl)-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B13063712.png)
